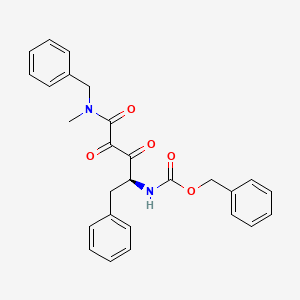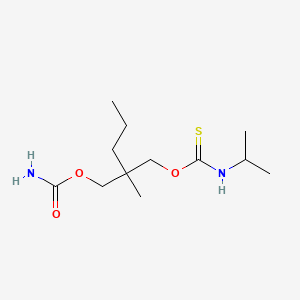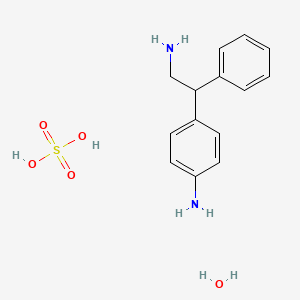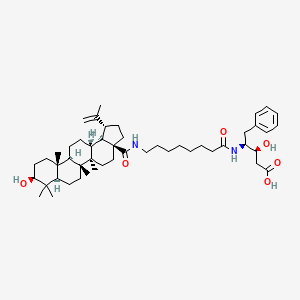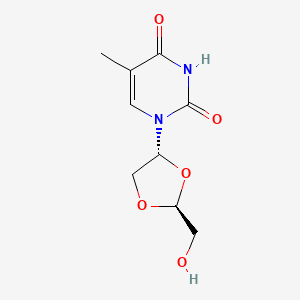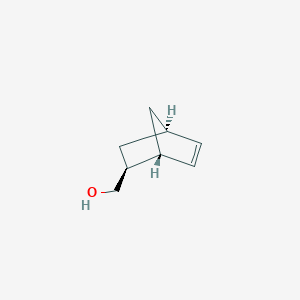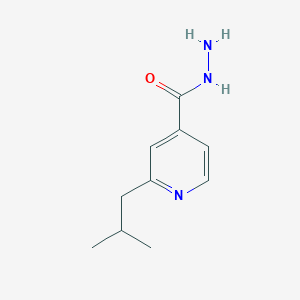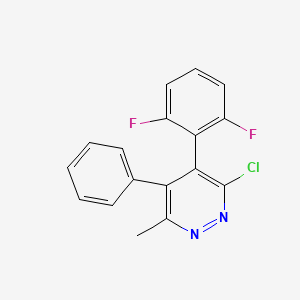
Pyridachlometyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical Company. It is designed to tackle fungicide resistance by promoting tubulin polymerization, which is a unique mode of action in the fungicide market . This compound exhibits potent fungicidal activity against a broad range of phytopathogens from the phyla Ascomycota and Basidiomycota .
Méthodes De Préparation
The synthesis of pyridachlometyl begins with the transformation of 2,6-difluorobenzaldehyde into its cyanohydrine derivative . The synthetic route involves several steps, including the formation of a tetrasubstituted pyridazine ring, which is a key structural feature of this compound . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Pyridachlometyl undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pyridachlometyl has a wide range of scientific research applications. In chemistry, it is used as a model compound to study tubulin polymerization and microtubule stabilization . In biology, it is used to investigate the mechanisms of fungicide resistance and the role of tubulin in cellular processes . In medicine, this compound and its analogs have been tested for their potential to treat diseases such as human African trypanosomiasis and Alzheimer’s disease . In industry, this compound is used as a fungicide to protect crops from fungal infections .
Mécanisme D'action
Pyridachlometyl exerts its effects by promoting tubulin polymerization, leading to microtubule stabilization . This disrupts the normal function of fungal cells, ultimately leading to their death . The molecular targets of this compound include tubulin proteins, which are essential for cell division and other cellular processes .
Comparaison Avec Des Composés Similaires
Pyridachlometyl is unique among fungicides due to its novel mode of action. Similar compounds include benzimidazoles, which also target tubulin but have different binding sites and mechanisms . Other similar compounds include quinone outside inhibitors, quinone inside inhibitors, and succinate dehydrogenase inhibitors, which target different sites in the mitochondrial electron transport chain . This compound’s unique mode of action and lack of cross-resistance with other fungicide classes make it a valuable addition to the fungicide market .
Propriétés
Numéro CAS |
1358061-55-8 |
|---|---|
Formule moléculaire |
C17H11ClF2N2 |
Poids moléculaire |
316.7 g/mol |
Nom IUPAC |
3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |
InChI |
InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3 |
Clé InChI |
ZNBJSAAROMDHOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





